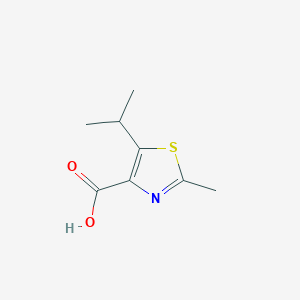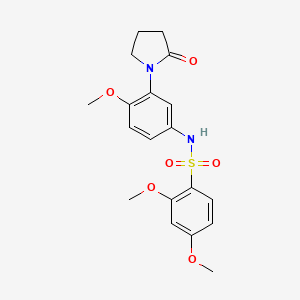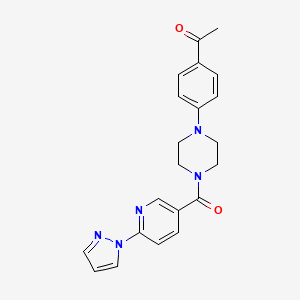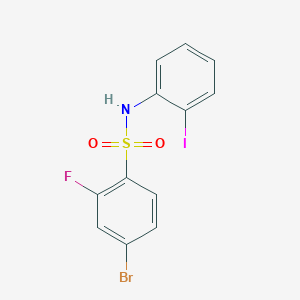![molecular formula C19H13FN2O2S B2885762 2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione CAS No. 250258-58-3](/img/structure/B2885762.png)
2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione
Übersicht
Beschreibung
The compound “2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione” is a type of phthalimide . It has a complex structure with a formula of C19H13FN2O2S . The compound has an average mass of 352.384 and a mono-isotopic mass of 352.06818 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C19H13FN2O2S/c20- 13- 5- 3- 4- 12 (10- 13) 17- 21- 14 (11- 25- 17) 8- 9- 22- 18 (23) 15- 6- 1- 2- 7- 16 (15) 19 (22) 24/h1- 7,10- 11H,8- 9H2 . The SMILES string is C1=CC=C2C (=C1)C (=O)N (C2=O)CCC3=CSC (=N3)C4=CC (=CC=C4)F . Physical and Chemical Properties Analysis
The compound has a net charge of 0 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
One study focused on the photophysical properties of excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives related to the chemical structure of interest. These compounds demonstrated significant fluorescence and sensitivity to solvent polarity, which are key features for applications in fluorescent sensing and materials science. The structural, molecular, electronic, and photophysical properties of these chromophores were explored using Density Functional Theory, highlighting their potential in the development of fluorescent materials (Deshmukh & Sekar, 2015).
Antimicrobial Evaluation
Another area of research involves the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. These compounds were tested for their antibacterial activities against various bacterial strains and antifungal activities against fungi. The study provides insights into the structure-activity relationships, contributing to the development of new antimicrobial agents (Jat et al., 2006).
Anticancer Activity and Molecular Modelling
Research into isoindole-1,3(2H)-dione compounds containing different functional groups revealed their cytotoxic effects on various cancer cell lines. The study investigated the impact of substituents on anticancer activity, providing valuable information for the design of new anticancer agents. Molecular modelling studies were also conducted to understand the interaction mechanisms with cancer targets, offering a foundation for future anticancer drug development (Tan et al., 2020).
Fluorescent pH Sensors
The development of fluorescent pH sensors based on heteroatom-containing organic fluorophores demonstrates another application of compounds related to the chemical structure . These sensors exhibit reversible emission changes in response to pH variations, showcasing their potential in chemical sensing and environmental monitoring (Yang et al., 2013).
Synthesis and Biological Activities
Further studies have investigated the synthesis of novel derivatives with variations in the chemical structure, examining their potential biological activities, including antimicrobial and anticancer properties. These research efforts contribute to the broader understanding of the chemical structure's applications in medicinal chemistry and drug design (Dandia et al., 1993).
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives, a class of compounds to which this molecule belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been shown to modulate various biological pathways, leading to downstream effects .
Pharmacokinetics
One of the isoindoline-1,3-dione derivatives was tested in silico on the human dopamine receptor d2 to predict its affinities and some pharmacokinetic parameters .
Result of Action
One of the isoindoline-1,3-dione derivatives showed significant loss of cell viability as the concentration of the compound increased .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions, emphasizing the need for sustainable and environmentally friendly synthetic approaches .
Eigenschaften
IUPAC Name |
2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGSAHLSZMMNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)
![1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide](/img/structure/B2885684.png)
![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)
![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2885694.png)




